molecular formula C7H14N2 B116361 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine CAS No. 150651-55-1

4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine

Cat. No. B116361
M. Wt: 126.2 g/mol
InChI Key: RBFYFCAIBCHQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine (DMT) is a cyclic organic compound that has been extensively studied for its potential applications in scientific research. DMT is a heterocyclic compound that contains two nitrogen atoms in its ring structure. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.

Mechanism Of Action

The mechanism of action of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is not fully understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and GABA. 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has been shown to bind to several receptors in the brain, including the sigma-1 receptor and the serotonin 5-HT2A receptor.

Biochemical And Physiological Effects

4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant and anxiolytic effects in animal models. 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has also been shown to have sedative effects, which may make it useful as a sleep aid or anesthetic.

Advantages And Limitations For Lab Experiments

4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. However, 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is also a potent psychoactive compound, which may limit its use in certain types of experiments. Additionally, the mechanism of action of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine. One area of interest is the development of new synthetic methods for producing 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine and related compounds. Another area of interest is the investigation of the potential therapeutic applications of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine, particularly in the treatment of neurological disorders such as epilepsy and anxiety. Finally, further research is needed to fully understand the mechanism of action of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine and its effects on the central nervous system.

Synthesis Methods

The synthesis of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is a complex process that involves several steps. The most commonly used method for synthesizing 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is through the reaction of 2,3-pentanedione with ethylenediamine in the presence of a reducing agent. This method is known as the Paal-Knorr synthesis and has been used to produce 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine in high yields.

Scientific Research Applications

4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has also been used as a starting material for the synthesis of other compounds with potential therapeutic applications.

properties

CAS RN

150651-55-1

Product Name

4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

4,7-dimethyl-2,3,5,6-tetrahydro-1,4-diazepine

InChI

InChI=1S/C7H14N2/c1-7-3-5-9(2)6-4-8-7/h3-6H2,1-2H3

InChI Key

RBFYFCAIBCHQSG-UHFFFAOYSA-N

SMILES

CC1=NCCN(CC1)C

Canonical SMILES

CC1=NCCN(CC1)C

synonyms

1H-1,4-Diazepine,2,3,6,7-tetrahydro-1,5-dimethyl-(9CI)

Origin of Product

United States

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